MAO-B Inhibition: A Comparative Assessment of Potency and Selectivity
In a direct comparison of MAO-B inhibitory activity, 4-Bromo-3,7-dichloro-8-methylquinoline demonstrates an IC50 of 17,000 nM against human MAO-B expressed in insect cell membranes [1]. This value, while moderate, is notably more potent than a structurally distinct comparator (CHEMBL3398528), which exhibits an IC50 > 100,000 nM under similar assay conditions (inhibition of kynuramine oxidation by human recombinant MAO-B) [2]. Furthermore, the compound displays significant selectivity, with an IC50 > 100,000 nM against the MAO-A isoform, indicating a preference for the MAO-B subtype [1]. This contrasts with the broader class of simple methylquinolines, which are reported to be "very weak inhibitors" of MAO-B [3].
| Evidence Dimension | Inhibition of human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 µM) |
| Comparator Or Baseline | Comparator: CHEMBL3398528 (IC50 > 100,000 nM); Class Baseline: Methylquinolines ("very weak inhibitors") |
| Quantified Difference | Target compound is >5.9-fold more potent than the comparator CHEMBL3398528. |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; assay measured reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. Comparator assay used human recombinant MAO-B and kynuramine oxidation [2]. |
Why This Matters
This quantifiable difference in MAO-B inhibition, coupled with selectivity over MAO-A, provides a clear rationale for selecting this specific halogenated quinoline over other analogs for research programs investigating MAO-B-related pathologies.
- [1] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376) Affinity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820&google=BDBM50450820 View Source
- [2] BindingDB. (n.d.). BDBM50063525 (CHEMBL3398528) Affinity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063525&google=BDBM50063525 View Source
- [3] Naoi, M., et al. (1988). Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. Journal of Neurochemistry, 50(4), 1105-1110. doi:10.1111/j.1471-4159.1988.tb10579.x View Source
